

"Benzenemethanol, 4-(dimethylamino)-" physical and chemical properties

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Compound of Interest

Compound Name: *Benzenemethanol, 4-
(dimethylamino)-*

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An In-Depth Technical Guide to Benzenemethanol, 4-(dimethylamino)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenemethanol, 4-(dimethylamino)-, also known as 4-(Dimethylamino)benzyl alcohol, is an organic compound with the chemical formula $C_9H_{13}NO$. It is a substituted benzyl alcohol that serves as a versatile intermediate in various chemical syntheses, particularly in the production of dyes, pharmaceuticals, and other fine chemicals.^[1] The presence of both a hydroxyl group and a dimethylamino group on the benzene ring imparts unique reactivity to the molecule, making it a subject of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of **Benzenemethanol, 4-(dimethylamino)-**, along with detailed experimental protocols for their determination and an exploration of its reactivity.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of **Benzenemethanol, 4-(dimethylamino)-** are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: General and Physical Properties

Property	Value	Reference(s)
CAS Number	1703-46-4	[2]
Molecular Formula	C ₉ H ₁₃ NO	[2]
Molecular Weight	151.21 g/mol	[3]
Appearance	Colorless to pale yellow liquid or solid	[1]
Melting Point	69 °C	[2]
Boiling Point	125-126 °C at 2 mmHg	[2]
Density	1.07 g/cm ³	[2]
Refractive Index	1.58	[2]
Solubility	Soluble in organic solvents such as ethanol and acetone; less soluble in water.	[1]
pKa	14.88 ± 0.10 (Predicted)	[3]

Table 2: Spectroscopic Data

Spectroscopic Technique	Key Data and Interpretation	Reference(s)
^1H NMR (CDCl_3)	The spectrum is expected to show signals for the aromatic protons (typically in the range of 6.7-7.3 ppm), a singlet for the benzylic CH_2 protons (~4.6 ppm), and a singlet for the $\text{N}(\text{CH}_3)_2$ protons (~2.9 ppm).	[4]
^{13}C NMR (CDCl_3)	The spectrum will display distinct signals for the aromatic carbons, the benzylic carbon (~65 ppm), and the methyl carbons of the dimethylamino group (~40 ppm). The aromatic region will show four signals due to the para-substitution pattern.	[4][5]
Infrared (IR) Spectroscopy	Characteristic peaks include a broad O-H stretching vibration (~3200-3600 cm^{-1}), C-H stretching of the aromatic ring and alkyl groups (~2850-3100 cm^{-1}), C=C stretching of the aromatic ring (~1500-1600 cm^{-1}), and C-O stretching (~1000-1200 cm^{-1}).	[6][7]
Mass Spectrometry (MS)	The mass spectrum will show a molecular ion peak (M^+) at m/z 151. Common fragmentation patterns for benzyl alcohols include the loss of the hydroxyl group (-OH) and cleavage of the C-C bond adjacent to the oxygen.	[2]

Experimental Protocols

This section outlines the methodologies for determining the key physical and chemical properties of **Benzenemethanol, 4-(dimethylamino)-**.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

Procedure:

- A small, dry sample of **Benzenemethanol, 4-(dimethylamino)-** is finely powdered.
- The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate of 1-2 °C per minute.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

The boiling point at reduced pressure can be determined using a micro-boiling point apparatus.

Procedure:

- A few drops of the liquid sample are placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed in the test tube.
- The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
- The apparatus is connected to a vacuum source to maintain the desired pressure (e.g., 2 mmHg).
- The bath is heated slowly until a steady stream of bubbles emerges from the open end of the capillary tube.

- The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer.

Procedure:

- Approximately 5-10 mg of the sample is dissolved in about 0.5 mL of deuterated chloroform (CDCl_3).
- The solution is transferred to a 5 mm NMR tube.
- The NMR tube is placed in the spectrometer.
- ^1H and ^{13}C NMR spectra are acquired according to the instrument's standard operating procedures. Chemical shifts are referenced to the residual solvent peak.[\[4\]](#)

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using an FTIR spectrometer.

Procedure:

- For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.
- For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
- The sample is placed in the spectrometer's sample compartment.
- The IR spectrum is recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI).

Procedure:

- A small amount of the sample is introduced into the ion source of the mass spectrometer.
- The sample is ionized using a beam of high-energy electrons.
- The resulting ions are separated based on their mass-to-charge ratio (m/z).
- The abundance of each ion is detected and plotted against its m/z value to generate the mass spectrum.

Chemical Reactivity and Synthesis

Benzenemethanol, 4-(dimethylamino)- exhibits reactivity characteristic of both an alcohol and an electron-rich aromatic compound. The hydroxyl group can undergo esterification and etherification reactions. The dimethylamino group, being a strong electron-donating group, activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho positions relative to the amino group.

A common reaction of **Benzenemethanol, 4-(dimethylamino)-** is its oxidation to 4-(dimethylamino)benzaldehyde.^[8] This transformation is a key step in the synthesis of various dyes and pharmaceutical intermediates.

Synthesis of Benzenemethanol, 4-(dimethylamino)-

A common laboratory synthesis involves the reduction of 4-(dimethylamino)benzaldehyde.

Procedure:

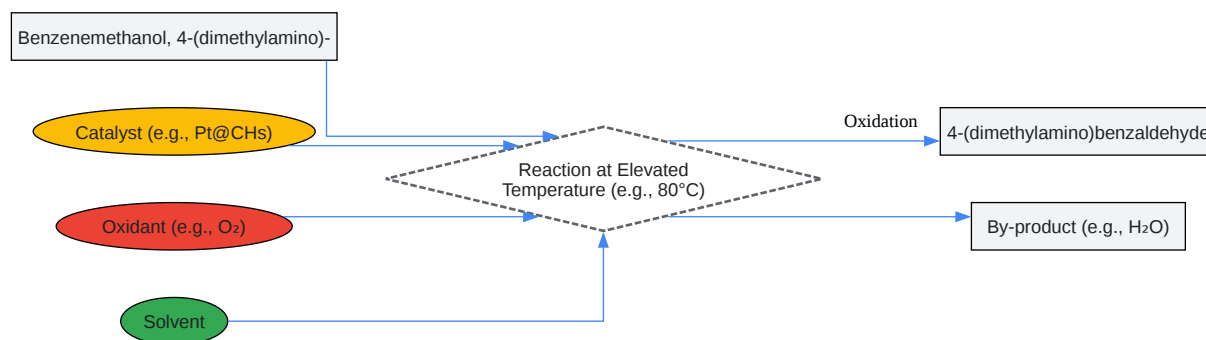
- 4-(dimethylamino)benzaldehyde is dissolved in a suitable solvent, such as methanol or ethanol.
- A reducing agent, such as sodium borohydride (NaBH_4), is added portion-wise to the solution at a controlled temperature (e.g., 0-5 °C).
- The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

- The reaction is quenched by the addition of water or a dilute acid.
- The product is extracted with an organic solvent (e.g., ethyl acetate).
- The organic layer is washed, dried, and the solvent is evaporated to yield **Benzenemethanol, 4-(dimethylamino)-**. The product can be further purified by recrystallization or chromatography.

Visualizations

Oxidation of **Benzenemethanol, 4-(dimethylamino)-** to 4-(dimethylamino)benzaldehyde

The following diagram illustrates a generalized workflow for the catalytic oxidation of **Benzenemethanol, 4-(dimethylamino)-**.



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Caption: Catalytic oxidation of **Benzenemethanol, 4-(dimethylamino)-**.

Electrophilic Aromatic Substitution Reactivity

This diagram illustrates the directing effect of the substituents on the aromatic ring of **Benzenemethanol, 4-(dimethylamino)-** towards an incoming electrophile (E^+).

Caption: Electrophilic substitution directing effects.

Safety Information

Benzenemethanol, 4-(dimethylamino)- is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Benzenemethanol, 4-(dimethylamino)- is a valuable chemical intermediate with well-defined physical and chemical properties. Its dual functionality allows for a range of chemical transformations, making it a useful building block in organic synthesis. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and development.

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